molecular formula C11H13NO2 B027476 Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI) CAS No. 110769-84-1

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI)

Cat. No. B027476
M. Wt: 191.23 g/mol
InChI Key: SSNHIYGBNLNDBQ-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against various diseases at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for the research on Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI). One of the most promising directions is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more research is needed to optimize the synthesis method of this compound to make it more accessible for widespread use in research.
Conclusion
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided a comprehensive overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for widespread use in research.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with phenylalanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. It has been shown to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

110769-84-1

Product Name

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI)

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1R,2R)-1-amino-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11-/m1/s1

InChI Key

SSNHIYGBNLNDBQ-MWLCHTKSSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]1C2=CC=CC=C2)N

SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)- (9CI)

Origin of Product

United States

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